2-(4-Chloro-2-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of phenol, characterized by the presence of a chloro and methoxy group on the benzene ring, and an ethan-1-ol group attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of anti-depressant molecules , suggesting potential targets could be neurotransmitter systems.
Biochemical Pathways
Given its potential use in the synthesis of anti-depressant molecules , it might influence the monoaminergic system, affecting the serotonin, dopamine, and noradrenaline pathways.
Result of Action
If it indeed acts on the monoaminergic system as suggested by its potential use in anti-depressant synthesis , it could potentially modulate mood and cognitive functions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-Chloro-2-methoxyphenyl)ethan-1-ol . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2-(4-Chloro-2-methoxyphenyl)ethanoic acid.
Reduction: 2-(4-Chloro-2-methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the chloro group.
2-(4-Chloro-2-methoxyphenyl)ethan-1-amine: Similar structure but contains an amine group instead of an alcohol group.
2-Chloro-1-(4-methoxyphenyl)ethanone: Similar structure but contains a ketone group instead of an alcohol group.
Uniqueness
2-(4-Chloro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of both chloro and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLFAOGIWTWHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.